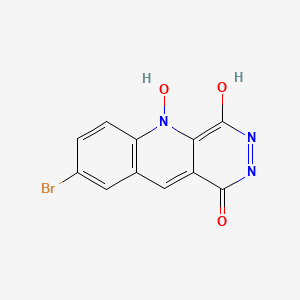
MRZ 2-514
Descripción general
Descripción
MRZ 2-514 es un compuesto conocido por su función como antagonista del sitio modulador insensible a la estricnina del receptor de N-metil-D-aspartato (glicinaB). Este compuesto tiene una fórmula molecular de C₁₁H₆BrN₃O₃ y un peso molecular de 308,09 g/mol
Métodos De Preparación
La síntesis de MRZ 2-514 implica varios pasos, incluida la formación de la estructura central de piridazinoquinolinona. Las condiciones de reacción normalmente implican el uso de bromo y otros reactivos para introducir el átomo de bromo en la estructura .
Análisis De Reacciones Químicas
MRZ 2-514 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro del compuesto.
Sustitución: El átomo de bromo en this compound se puede sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
MRZ 2-514 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran receptores de N-metil-D-aspartato.
Biología: this compound se utiliza en la investigación sobre la señalización neuronal y los transportadores de membrana.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas debido a sus propiedades anticonvulsivas, como se ha demostrado en modelos animales
Industria: Si bien sus aplicaciones industriales son limitadas, this compound es valioso en el desarrollo de nuevos agentes farmacológicos y herramientas de investigación
Mecanismo De Acción
MRZ 2-514 ejerce sus efectos antagonizando el sitio modulador insensible a la estricnina del receptor de N-metil-D-aspartato (glicinaB). Esta interacción inhibe la actividad del receptor, lo que lleva a varios efectos fisiológicos. Los objetivos moleculares y las vías involucradas incluyen la modulación de la señalización neuronal y la inhibición de la neurotransmisión excitatoria .
Comparación Con Compuestos Similares
MRZ 2-514 es único debido a su acción antagonista específica en el sitio glicinaB del receptor de N-metil-D-aspartato. Los compuestos similares incluyen:
L-701,324: Otro antagonista del sitio glicinaB con diferentes afinidades de unión y propiedades.
Ácido 5,7-dicloroquinurénico: Un antagonista competitivo del sitio glicinaB con distintas propiedades químicas.
Rapastinel: Un agonista parcial del sitio glicinaB con posibles aplicaciones terapéuticas
Estos compuestos comparten algunas similitudes con this compound pero difieren en sus interacciones específicas y efectos en el receptor de N-metil-D-aspartato.
Propiedades
IUPAC Name |
8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFGZZXFEDISAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















